molecular formula C16H22O10S2 B12848199 (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Katalognummer: B12848199
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: VKYWPTXWSRXAEO-NGLYZRIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure. This compound is characterized by its multiple acetoxy groups and a sulfinothioyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of the sulfinothioyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinothioyl group can yield sulfonyl derivatives, while reduction can produce thiol or sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxy and sulfinothioyl groups play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
  • (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(sulfinyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness

The uniqueness of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and the presence of both acetoxy and sulfinothioyl groups

Eigenschaften

Molekularformel

C16H22O10S2

Molekulargewicht

438.5 g/mol

IUPAC-Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfinothioyloxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22O10S2/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)28(27)11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+,28?/m1/s1

InChI-Schlüssel

VKYWPTXWSRXAEO-NGLYZRIXSA-N

Isomerische SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.